N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide
Description
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide (molecular formula: C₁₉H₁₈BrN₃O₃) is a hydrazone derivative synthesized via condensation of a hydrazide intermediate with a substituted benzaldehyde. Its structure features:
- Allyloxy-substituted benzylidene hydrazine: Enhances solubility and provides a site for π-π interactions .
- Oxoethyl linker: Facilitates conjugation between the hydrazine and benzamide groups, stabilizing the molecule .
Key spectroscopic characterization includes 1H/13C NMR, IR, and mass spectrometry, with structural confirmation via X-ray crystallography in analogous compounds (e.g., ).
Properties
CAS No. |
767335-57-9 |
|---|---|
Molecular Formula |
C19H18BrN3O3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-bromo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-10-26-17-9-4-3-6-15(17)12-22-23-18(24)13-21-19(25)14-7-5-8-16(20)11-14/h2-9,11-12H,1,10,13H2,(H,21,25)(H,23,24)/b22-12+ |
InChI Key |
ZTDGRWMIWURDJT-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (allyloxybenzaldehyde) with a hydrazine derivative (2,5-dichlorophenylhydrazine) under appropriate conditions. The reaction proceeds through the formation of a Schiff base. Here’s a simplified representation of the synthetic route:
Allyloxybenzaldehyde+2,5-Dichlorophenylhydrazine→this compound
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential use in drug discovery and bioconjugation.
Medicine: Investigated for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Electronic Properties
- Solubility : Allyloxy (target) > benzyloxy (CID 45054344) > nitro (CID 45054777) due to steric and polarity differences .
- Electronic Effects : Bromine’s polarizability enhances dipole-dipole interactions vs. chloro or methyl groups, impacting binding to biological targets .
QSAR and Computational Insights
- Key Parameters : Kier’s α shape index (steric) and HOMO energy (electronic) govern bioactivity in analogs (). The target’s bromine likely lowers HOMO energy, increasing electrophilicity .
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